(2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUINTFSMKCFPR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350503 | |
| Record name | (2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98681-35-7 | |
| Record name | (2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2,5-dimethylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted amides or other functionalized derivatives.
Scientific Research Applications
Structural Properties
The molecular formula of (2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide is CHNO. The compound features a conjugated double bond system and an amide functional group, which contribute to its biological activity and chemical reactivity. The structural representation can be summarized as follows:
- Molecular Structure :
- SMILES : CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CC=C2
- InChI : InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b11-10+
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. The presence of the amide functional group allows it to interact with various biological targets, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
Applications in Materials Science
The unique structural characteristics of this compound make it a candidate for applications in materials science. Its ability to form stable complexes with metal ions suggests potential use in:
- Catalysis : The compound may serve as a ligand in catalysis processes.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Anticancer Activity Study
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar compounds derived from phenylpropene derivatives. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction mechanisms.
Anti-inflammatory Mechanism Investigation
Research featured in Phytotherapy Research explored the anti-inflammatory mechanisms of phenylpropene derivatives. The study highlighted how these compounds modulate NF-kB signaling pathways, leading to decreased expression of inflammatory markers.
Mechanism of Action
The mechanism of action of (2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Anti-Inflammatory Activity
Substituent position and electronic properties critically influence anti-inflammatory efficacy. The target compound’s 2,5-dimethylphenyl group contrasts with halogenated analogs:
Key Findings :
- Halogenated analogs (Cl, Br) at C(2,5) or C(2,6) positions exhibit superior NF-κB inhibition, comparable to prednisone, due to increased lipophilicity and steric bulk .
- The target compound’s methyl groups are less electron-withdrawing, reducing NF-κB inhibition potency. However, its lower cytotoxicity (>20 µM) suggests improved safety profiles compared to halogenated derivatives .
- Anti-inflammatory activity is maximized with ortho-di-substitution (e.g., 2,6-Br), which induces non-planar configurations in the anilide ring, enhancing interaction with cellular targets .
Antimicrobial Activity
Methoxy and halogen substituents at meta/para positions enhance antimicrobial efficacy:
Key Findings :
- Trifluoromethyl (CF3) and fluoro substituents at meta/para positions enhance lipophilicity and membrane penetration, yielding potent activity against MRSA and M. tuberculosis .
- The target compound’s ortho-methyl groups likely reduce antimicrobial efficacy, as meta/para-substituted analogs dominate this activity .
Key Insights :
Cytotoxicity and Selectivity
Substituent bulk and electronic properties correlate with cytotoxicity:
Biological Activity
(2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide, a member of the cinnamamide class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C17H19NO
- Molecular Weight : 255.34 g/mol
- Functional Groups : Amide and phenyl groups
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active sites of various enzymes, thus altering their conformational states and inhibiting their activities. This mechanism is crucial in its potential applications in anti-inflammatory and anticancer therapies.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's effectiveness was evaluated against various cancer types, showing promising results in inhibiting cell proliferation and inducing cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
| Cytokine | Concentration (ng/mL) | Effect |
|---|---|---|
| TNF-α | Reduced by 45% | Anti-inflammatory |
| IL-6 | Reduced by 50% | Anti-inflammatory |
3. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Mycobacterium tuberculosis | 30 |
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
- Inflammation Model : In a murine model of inflammation induced by LPS, administration of the compound led to a marked reduction in inflammatory markers, indicating its potential for therapeutic use in chronic inflammatory conditions .
- Antimicrobial Screening : A comprehensive screening against various pathogens highlighted the compound's potential as an alternative treatment option for antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of (2E)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining the molecular conformation and crystal packing of this compound. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding networks. For example, substituent-induced non-planarity (e.g., bulky groups at C(2,5)′) can be confirmed via torsion angle analysis .
Q. How can researchers synthesize and purify this compound?
- Methodological Answer : Synthesis typically involves coupling cinnamic acid derivatives with substituted anilines via activation reagents like EDCI/HOBt. Purification methods include column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization using solvents such as ethanol or acetonitrile. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity. Note that di-substitution patterns (e.g., Cl, CF₃) may require inert conditions to prevent decomposition .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆/CDCl₃ to confirm stereochemistry (E-configuration via coupling constants, e.g., J = 15–16 Hz for trans-alkene protons).
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at 308.15 m/z) .
Advanced Research Questions
Q. How do substituents on the anilide ring influence the anti-inflammatory activity and cytotoxicity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that di-substitution at C(2,5)′ or C(2,6)′ with lipophilic, bulky groups (e.g., Br, Cl) enhances anti-inflammatory activity by attenuating NF-κB activation, while C(3,4)′ or C(3,5)′ substituents (e.g., Cl, CF₃) increase cytotoxicity. Experimental validation involves:
- In vitro assays : THP1-Blue™ NF-κB reporter cell line (IC₅₀ determination at 0.5–2 µM).
- Cytotoxicity screening : MTT assays on human fibroblasts to exclude compounds with <80% viability at 2 µM .
Q. How can researchers resolve contradictions between observed anti-inflammatory activity and unexpected cytotoxicity in derivatives?
- Methodological Answer : Contradictions may arise from off-target effects or substituent-driven metabolic instability. Strategies include:
- Metabolic profiling : LC-MS/MS to identify reactive metabolites.
- Transcriptomics : RNA-seq to uncover pathways affected by cytotoxic derivatives (e.g., apoptosis markers like caspase-3).
- Molecular docking : Compare binding modes of cytotoxic vs. non-cytotoxic analogs to targets like IκB kinase (IKKβ) .
Q. What computational methods are effective for predicting the interaction of this compound with NF-κB or other inflammatory targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor complexes (e.g., NF-κB p50/p65 heterodimer). Key metrics include RMSD (<2 Å stability) and binding free energy (MM-PBSA calculations).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors aligned with Lys241/Arg307 residues).
- QSAR : Develop models using descriptors like logP, polar surface area, and substituent Hammett constants .
Q. How does the non-planar conformation of this compound, induced by bulky substituents, affect its bioactivity?
- Methodological Answer : X-ray crystallography (as in ) shows that bulky groups (e.g., 2,5-dimethylphenyl) induce a dihedral angle of ~30–45° between the anilide and cinnamoyl moieties. This conformation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
